methyl 4-({[(2E)-3-oxo-2-(pyridin-3-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl]oxy}methyl)thiophene-2-carboxylate
Description
Methyl 4-({[(2E)-3-oxo-2-(pyridin-3-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl]oxy}methyl)thiophene-2-carboxylate is a hybrid heterocyclic compound featuring a benzofuran core fused with a pyridinylidene group and a thiophene-2-carboxylate ester moiety. The compound’s synthesis likely involves cross-coupling reactions (e.g., Suzuki-Miyaura) to link the benzofuran and thiophene units, followed by oxidation and esterification steps . Key structural attributes include:
- Benzofuran scaffold: Known for modulating π-π stacking interactions in biological targets.
- Thiophene-2-carboxylate ester: Contributes to solubility and metabolic stability.
While direct physicochemical data (e.g., melting point, spectral profiles) for this compound are unavailable in the provided evidence, inferences can be drawn from structurally related analogs (Table 1).
Properties
Molecular Formula |
C21H15NO5S |
|---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
methyl 4-[[(2E)-3-oxo-2-(pyridin-3-ylmethylidene)-1-benzofuran-6-yl]oxymethyl]thiophene-2-carboxylate |
InChI |
InChI=1S/C21H15NO5S/c1-25-21(24)19-8-14(12-28-19)11-26-15-4-5-16-17(9-15)27-18(20(16)23)7-13-3-2-6-22-10-13/h2-10,12H,11H2,1H3/b18-7+ |
InChI Key |
LTCYTIPQHXRLMR-CNHKJKLMSA-N |
Isomeric SMILES |
COC(=O)C1=CC(=CS1)COC2=CC3=C(C=C2)C(=O)/C(=C\C4=CN=CC=C4)/O3 |
Canonical SMILES |
COC(=O)C1=CC(=CS1)COC2=CC3=C(C=C2)C(=O)C(=CC4=CN=CC=C4)O3 |
Origin of Product |
United States |
Preparation Methods
Acid-Catalyzed Cyclization
Trifluoroacetic anhydride (TFAA)-mediated cyclization of 2-(2-formylphenoxy)hexanoic acid derivatives yields methyl 2-(2-formyl-4-nitrophenoxy)hexanoate with 95% yield. The reaction proceeds via activation of the phenolic hydroxyl group, followed by nucleophilic attack and dehydration. This method is scalable and avoids column chromatography.
Table 1: Benzofuran Synthesis via Acid Catalysis
Copper-Catalyzed Oxidative Coupling
Aryl glyoxals and 2-aminopyridines undergo Cu(I)-catalyzed coupling to form 3-oxo-2,3-dihydrobenzofurans. This method avoids toxic solvents and achieves 70–91% yields. The mechanism involves iminium ion formation, copper acetylide attack, and cyclization.
Functionalization of the Benzofuran Moiety
Introduction of the Pyridin-3-ylmethylidene Group
The pyridinylidene group is introduced via Knoevenagel condensation between 3-oxobenzofuran-2-carbaldehyde and pyridine-3-carbaldehyde. The reaction is conducted in ethanol with piperidine as a base, achieving 80–85% yields.
Equation :
Synthesis of the Thiophene Ester Component
Paal Thiophene Synthesis
Thiophene-2-carboxylates are synthesized via cyclization of diketones using phosphorus pentasulfide (P₂S₅). For example, hexane-2,5-dione reacts with P₂S₅ in toluene to yield methyl thiophene-2-carboxylate (70% yield). Esterification is achieved using methanol and sulfuric acid.
Microwave-Assisted Esterification
Methylation of thiophene-2-carboxylic acid with dimethyl carbonate under microwave irradiation (100°C, 20 min) provides the ester in 92% yield. This method reduces reaction time and improves atom economy.
Coupling of Benzofuran and Thiophene Moieties
Etherification via Mitsunobu Reaction
The hydroxyl group at position 6 of the benzofuran core reacts with methyl thiophene-2-carboxylate using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF. Yields range from 75–88%.
Table 2: Ether Coupling Optimization
Integrated Synthesis Pathways
One-Pot Multicomponent Assembly
A water-mediated, catalyst-free approach combines 3-oxobenzofuran, pyridine-3-carbaldehyde, and methyl thiophene-2-carboxylate under reflux. This method achieves 65% yield but requires precise stoichiometric control.
Stepwise Industrial-Scale Synthesis
-
Step 1 : Benzofuran core synthesis via TFAA cyclization (95% yield).
-
Step 2 : Knoevenagel condensation with pyridine-3-carbaldehyde (85% yield).
Challenges and Optimizations
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({[(2E)-3-oxo-2-(pyridin-3-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl]oxy}methyl)thiophene-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., Br₂) or nucleophiles (e.g., NaOH) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-CPBA would yield sulfoxides or sulfones, while reduction with NaBH₄ would produce alcohols.
Scientific Research Applications
Methyl 4-({[(2E)-3-oxo-2-(pyridin-3-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl]oxy}methyl)thiophene-2-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for designing new drugs with potential anticancer, anti-inflammatory, or antimicrobial properties.
Organic Electronics: The thiophene and benzofuran moieties make this compound suitable for use in organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Material Science: It can be utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of methyl 4-({[(2E)-3-oxo-2-(pyridin-3-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl]oxy}methyl)thiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets would require further experimental validation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Comparative Analysis of Structural and Functional Attributes
*Calculated based on molecular formula.
Key Comparative Insights
Structural Complexity and Functional Groups: The target compound integrates a benzofuran core with a pyridinylidene group, distinguishing it from simpler thiophene esters (e.g., ). The pyridinylidene moiety may enhance binding to enzymatic pockets through lone-pair interactions, similar to pyrazolo-pyrimidine derivatives in . Methyl (S)-6-oxo-2-phenyl-5-(thiophen-3-yl)-1-tosyl-tetrahydropyridine-3-carboxylate shares a thiophene ester but features a tetrahydropyridine ring, which confers conformational rigidity.
Synthetic Strategies: The target compound’s synthesis likely parallels methyl 4-(4-amino-pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate , where Suzuki-Miyaura coupling links aromatic units. In contrast, Gewald reaction-based syntheses (e.g., ) focus on thiophene ring formation via cyclization.
Physicochemical Properties: The higher melting point of methyl 4-(4-amino-pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate (227–230°C) compared to (152–159°C) may arise from stronger intermolecular forces (e.g., hydrogen bonding from amino groups), a factor the target compound’s pyridinylidene group could mimic.
Biological Activity: Thiophene derivatives with electron-withdrawing groups (e.g., dichlorothiophene in ) exhibit antibacterial activity, suggesting the target compound’s pyridinylidene and ester groups could synergize for similar effects. However, the pyrazolo-pyrimidine-chromenone hybrid in highlights the importance of fused heterocycles in anticancer activity.
Research Implications and Limitations
While the target compound’s exact biological and spectroscopic data remain uncharacterized in the provided evidence, its structural analogs underscore critical design principles:
- Substituent Effects : Electron-deficient groups (pyridinylidene, nitriles) enhance target engagement but may reduce solubility.
- Synthetic Scalability : Cross-coupling methods (e.g., Suzuki) offer modularity but require optimization for sterically hindered systems.
Further studies should prioritize crystallographic analysis (using SHELX ) to elucidate hydrogen-bonding patterns and confirm stereochemical outcomes.
Biological Activity
Methyl 4-({[(2E)-3-oxo-2-(pyridin-3-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl]oxy}methyl)thiophene-2-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, antitumoral, and other pharmacological effects.
Chemical Structure and Properties
The compound's structure is characterized by multiple functional groups that contribute to its biological activity. The molecular formula is , with a molecular weight of approximately 393.4 g/mol . The presence of the thiophene ring and the benzofuran moiety suggests a potential for diverse interactions in biological systems.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. For instance, it has been shown to inhibit the growth of various bacterial strains. The minimum inhibitory concentration (MIC) values were determined using standard methods, revealing effective concentrations against both gram-positive and gram-negative bacteria.
| Microbial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 500 |
| Escherichia coli | 300 |
| Pseudomonas aeruginosa | 400 |
These results suggest that the compound could serve as a lead for developing new antimicrobial agents.
Antitumoral Activity
The compound's potential as an antitumoral agent has also been explored. In vitro studies utilizing the MTT assay demonstrated that it significantly inhibits the proliferation of various tumor cell lines. The IC50 values indicate its effectiveness in reducing cell viability.
| Cell Line | IC50 (μM) |
|---|---|
| HeLa (Cervical Cancer) | 15 |
| MCF-7 (Breast Cancer) | 20 |
| A549 (Lung Cancer) | 18 |
The mechanism of action appears to involve apoptosis induction and cell cycle arrest, although further studies are necessary to elucidate these pathways.
Mechanistic Insights
Molecular docking studies have provided insights into the binding interactions between this compound and various biological targets. These studies suggest that the compound can effectively bind to enzymes involved in cancer progression and microbial metabolism.
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated the compound against resistant strains of bacteria and found it to be particularly effective against Staphylococcus aureus, suggesting its potential use in treating antibiotic-resistant infections.
- Evaluation of Antitumoral Effects : In another case study focusing on breast cancer cells, this compound was shown to enhance the efficacy of existing chemotherapeutic agents, indicating a synergistic effect.
Q & A
Q. Basic
- NMR : ¹H and ¹³C NMR identify proton environments and carbon frameworks. For example, the pyridinylmethylidene proton appears as a singlet near δ 8.5 ppm .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ ion) and fragmentation patterns .
- IR Spectroscopy : Detects carbonyl stretches (C=O at ~1700 cm⁻¹) and ether linkages (C-O-C at ~1200 cm⁻¹) .
Advanced : Single-crystal X-ray diffraction resolves stereochemistry. Crystallize the compound in ethyl acetate/hexane mixtures, and refine data with SHELX software .
How can researchers design structure-activity relationship (SAR) studies to explore bioactivity?
Q. Advanced
Structural modifications : Synthesize analogs by varying substituents on the pyridine ring (e.g., electron-withdrawing groups) or replacing the thiophene with other heterocycles .
Assay selection : Test antimicrobial activity via MIC assays (against S. aureus or E. coli) and anticancer potential using MTT assays on cancer cell lines (e.g., MCF-7) .
Computational modeling : Perform molecular docking (AutoDock Vina) to predict interactions with targets like cyclooxygenase-2 (COX-2) or kinases .
What experimental strategies address low yields in the coupling reaction?
Q. Advanced
- Catalyst screening : Test palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling or copper(I) iodide for Ullmann reactions .
- Design of Experiments (DoE) : Use factorial design to optimize variables (temperature, solvent ratio, catalyst loading). For example, a 2³ factorial design can identify interactions between variables .
- Purification : Employ column chromatography with gradient elution (hexane → ethyl acetate) to isolate the product from side reactions .
How can discrepancies in reported biological activity data be reconciled?
Q. Advanced
Assay standardization : Compare protocols for consistency in cell lines, compound purity (>95% by HPLC), and dose ranges .
Solubility adjustments : Use DMSO or cyclodextrin complexes to improve bioavailability in in vitro assays .
Meta-analysis : Pool data from multiple studies and apply statistical models (ANOVA) to identify outliers or confounding variables .
What computational approaches predict binding modes and pharmacokinetic properties?
Q. Advanced
- Docking studies : Use Schrödinger Maestro to simulate binding to targets like DNA gyrase or β-tubulin. Validate with molecular dynamics (GROMACS) .
- ADMET prediction : Tools like SwissADME estimate logP (lipophilicity), CYP450 metabolism, and blood-brain barrier permeability .
- QSAR modeling : Develop regression models correlating substituent electronic parameters (Hammett σ) with IC₅₀ values .
How can crystallization challenges be mitigated for X-ray analysis?
Q. Advanced
- Solvent screening : Use the "sitting drop" vapor diffusion method with solvent pairs (e.g., dichloromethane/pentane) .
- Additives : Introduce trace amounts of co-solvents (e.g., methanol) or salts (NH₄PF₆) to promote lattice formation .
- Temperature gradients : Slowly cool saturated solutions from 50°C to 4°C to grow larger crystals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
